

An In-Depth Technical Guide to Azido-PEG2-Azide: Properties and Solubility

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Compound of Interest

Compound Name: Azido-PEG2-Azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and solubility of **Azido-PEG2-Azide**, a versatile homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document offers detailed information on its physicochemical characteristics, solubility in various solvents, and practical experimental protocols for its application in click chemistry.

Core Properties of Azido-PEG2-Azide

Azido-PEG2-Azide, systematically named 1,5-diazo-3-oxapentane, is a polyethylene glycol (PEG)-based linker featuring two terminal azide groups.^[1] These azide functionalities are key to its utility, enabling covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".^{[2][3][4]} The central PEG spacer enhances the molecule's hydrophilicity, which can improve the solubility of the resulting conjugates in aqueous media.^[5]

The presence of two azide groups allows for the crosslinking of two different alkyne-functionalized molecules or the creation of more complex architectures. This homobifunctional nature makes it a valuable tool for applications such as the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Azido-PEG2-Azide**, also referred to as 1,5-diazido-3-oxapentane.

Property	Value	Source(s)
Chemical Formula	C4H8N6O	
Molecular Weight	156.15 g/mol	
Alternate Names	1-azido-2-(2-azidoethoxy)ethane, Azido-PEG1-Azide	
Physical Form	Colorless oil	
CAS Number	24345-74-2	
Storage Temperature	0-10 °C or <-15°C	

Solubility Profile

The solubility of **Azido-PEG2-Azide** is a critical factor in its application, influencing reaction conditions and purification procedures. The PEG linker generally imparts good solubility in a range of solvents.

Solvent	Solubility	Source(s)
Dichloromethane (DCM)	Soluble	
Tetrahydrofuran (THF)	Soluble	
Acetonitrile	Soluble	
Dimethylformamide (DMF)	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble (100 mg/mL)	
Water	Good solubility	

Experimental Protocols

The primary application of **Azido-PEG2-Azide** is in click chemistry. Below are representative protocols for copper(I)-catalyzed and strain-promoted azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to **Azido-PEG2-Azide** using a copper(I) catalyst.

Materials:

- **Azido-PEG2-Azide**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a copper-stabilizing ligand)
- Solvent (e.g., DMSO/water, DMF/water)

Procedure:

- Dissolve the alkyne-functionalized molecule and a molar excess of **Azido-PEG2-Azide** in the chosen solvent system.
- In a separate vial, prepare the catalyst solution by mixing CuSO_4 and the stabilizing ligand (TBTA or THPTA) in the reaction solvent. A 1:5 molar ratio of CuSO_4 to ligand is common.
- Add the catalyst solution to the reaction mixture containing the azide and alkyne.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a reducing agent to generate Cu(I) in situ).

- Allow the reaction to proceed at room temperature for 1-12 hours. Reaction progress can be monitored by techniques such as LC-MS.
- Upon completion, the product can be purified by methods like reverse-phase HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, ideal for biological systems where copper toxicity is a concern. This protocol describes the reaction of **Azido-PEG2-Azide** with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

- **Azido-PEG2-Azide**
- DBCO-functionalized molecule
- Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS)
- Organic co-solvent if needed (e.g., DMSO)

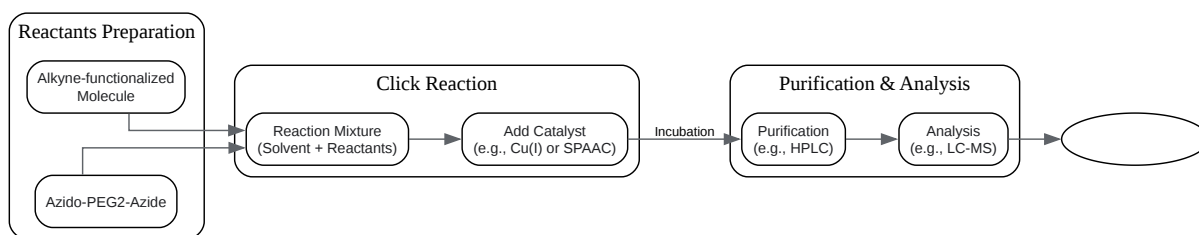
Procedure:

- Dissolve the DBCO-functionalized molecule in a suitable buffer (e.g., PBS).
- Dissolve a molar excess of **Azido-PEG2-Azide** in the same buffer or a compatible co-solvent like DMSO. The final DMSO concentration should ideally be kept low (e.g., <10%) to maintain the integrity of biological molecules.
- Mix the solutions of the DBCO-reagent and **Azido-PEG2-Azide**.
- Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (12-24 hours).
- Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE for protein conjugations).

- Purify the final conjugate using methods suitable for the specific application, such as spin desalting columns for larger biomolecules or reverse-phase HPLC for small molecules.

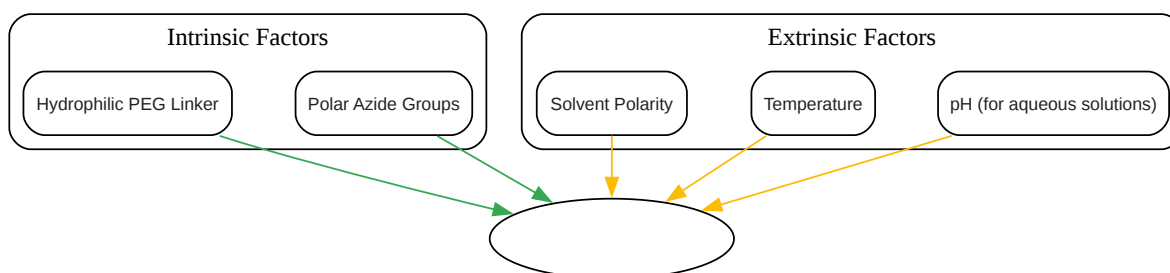
Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.



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Caption: Bioconjugation workflow using **Azido-PEG2-Azide**.



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